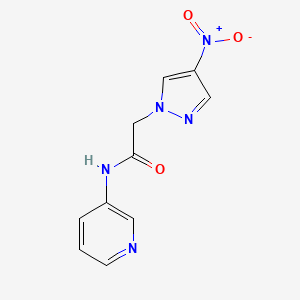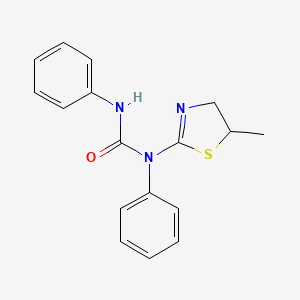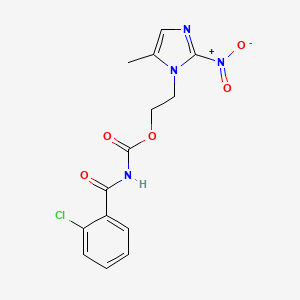![molecular formula C21H29N3 B11494718 2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11494718.png)
2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a unique tricyclic structure, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of 2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves multiple steps, typically starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or inflammation . The compound’s unique structure allows it to fit into binding sites with high specificity, making it a potent agent in biological systems .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like 1H-indole-3-carbaldehyde and 1H-indole-3-ethanamine . Compared to these compounds, 2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has a more complex tricyclic structure, which may contribute to its unique biological activities and higher specificity in binding to molecular targets .
Properties
Molecular Formula |
C21H29N3 |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-(1-ethyl-2-methylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C21H29N3/c1-5-24-15(2)18(16-8-6-7-9-17(16)24)19-22-11-20(3)10-21(4,13-22)14-23(19)12-20/h6-9,19H,5,10-14H2,1-4H3 |
InChI Key |
NOISBVYDCDXEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3N4CC5(CC(C4)(CN3C5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11494640.png)
![2-[4-(1-adamantyl)phenoxy]-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B11494644.png)
![N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11494652.png)

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B11494662.png)
![ethyl 4-[({[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11494670.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)pyridine-4-carboxamide](/img/structure/B11494684.png)
![3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494687.png)
![3-[4-ethoxy-6-(hexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11494692.png)


![6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B11494710.png)
![[9-(3,5-dichloro-4-propoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B11494728.png)
![Diethyl 2-amino-4-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11494732.png)
